molecular formula C23H25N5O4S2 B2408576 Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate CAS No. 892746-47-3

Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate

Cat. No.: B2408576
CAS No.: 892746-47-3
M. Wt: 499.6
InChI Key: PCLLCNHQOQYIKG-UHFFFAOYSA-N
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Description

Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core, a 2,5-dimethylphenylsulfonyl group, and a piperidine-4-carboxylate ester. The sulfonyl group enhances solubility and target-binding affinity, while the piperidine moiety may improve pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name

ethyl 1-[10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S2/c1-4-32-23(29)16-7-10-27(11-8-16)20-19-17(9-12-33-19)28-21(24-20)22(25-26-28)34(30,31)18-13-14(2)5-6-15(18)3/h5-6,9,12-13,16H,4,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLLCNHQOQYIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may contribute to its biological activities. This article aims to explore the biological activity of this compound based on available research findings.

The molecular formula of the compound is C23H25N5O4S2, with a molecular weight of 499.6 g/mol. The compound is characterized by its sulfonyl and thieno-triazole moieties, which are often associated with pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and triazole structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to assess the efficacy of these compounds compared to conventional antibiotics.

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through in vitro studies on multiple cancer cell lines. Research conducted by the National Cancer Institute demonstrated that derivatives of related structures exhibited significant antitumor activity against various cancer types including breast and lung cancers . The mechanism of action is believed to involve the disruption of cellular processes critical for tumor growth.

Antioxidant Activity

Compounds with similar structural frameworks have also been noted for their antioxidant properties. These activities are crucial for mitigating oxidative stress-related damage in cells, which is a contributing factor in many diseases including cancer and neurodegenerative disorders .

Data Tables

Activity Type Tested Strains/Cell Lines Results Reference
AntimicrobialStaphylococcus aureus, E. coliSignificant antimicrobial activity
AnticancerMCF-7 (breast), A549 (lung)High antitumor activity
AntioxidantVarious cell linesNotable antioxidant effects

Case Studies

Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that compounds with similar sulfonyl groups showed enhanced activity against resistant strains of bacteria compared to standard treatments.

Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, a series of triazole derivatives were synthesized and tested against a panel of 60 cancer cell lines. The findings suggested that modifications in the chemical structure significantly influenced the cytotoxicity levels observed in breast and lung cancer cells.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine moiety and a piperidine carboxylate. The synthesis typically involves multi-step reactions where starting materials like 2-amino thiophene derivatives are reacted under specific conditions to yield the desired thieno-pyrimidine derivatives. Recent studies have utilized both thermal and microwave-assisted methods to enhance the efficiency and yield of these reactions .

Antimicrobial Properties

Several studies have indicated that compounds similar to ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Research has shown that derivatives of thieno[2,3-d]pyrimidines possess potent antibacterial properties against strains such as Staphylococcus aureus and Enterococcus faecium, including drug-resistant variants .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties against various strains of Candida, demonstrating effective inhibition comparable to established antifungal agents .

Anticancer Potential

Thieno[2,3-d]pyrimidine derivatives have been explored for their anticancer activities. In particular:

  • Compounds derived from this class have shown promising results in inhibiting the growth of triple-negative breast cancer cells (MDA-MB-231), suggesting their potential as therapeutic agents in oncology .
  • The unique structural features of these compounds allow them to interact with biological targets involved in cancer cell proliferation and survival.

Pharmacological Insights

The pharmacological profile of this compound indicates its potential as a multi-target drug candidate. Its sulfonamide group enhances its solubility and bioavailability while providing a scaffold for further modifications aimed at improving efficacy and reducing toxicity .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of thieno-pyrimidine derivatives:

StudyFindings
Guo et al. (2025)Demonstrated significant cytotoxic activity against MDA-MB-231 cells with synthesized thieno[2,3-d]pyrimidine derivatives .
PMC9952208 (2023)Highlighted the broad-spectrum antimicrobial activity of N-substituted thiourea derivatives against resistant bacterial strains .
PMC6257563 (2010)Reported on the synthesis of triazolo-thienopyrimidines with notable antibacterial properties .

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a broader class of thieno-triazolo-pyrimidine derivatives. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Key Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activities
Target Compound 2,5-dimethylphenylsulfonyl, piperidine-4-carboxylate C₂₃H₂₅N₅O₄S₂ 499.6 Anticancer, antimicrobial (predicted)
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate 3,4-dimethylphenylsulfonyl, piperidine-3-carboxylate C₂₃H₂₅N₅O₄S₂ 499.6 Moderate anti-inflammatory activity
3-(Phenylsulfonyl)thieno[2,3-e]triazolo[1,5-a]pyrimidin-5(4H)-one Phenylsulfonyl, ketone at position 5 C₁₃H₉N₅O₃S₂ 355.4 Serotonin receptor modulation
3-((4-Chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e]triazolo[1,5-a]pyrimidin-5-amine 4-chlorophenylsulfonyl, 4-isopropylphenylamine C₂₃H₂₁ClN₆O₂S₂ 537.0 Antitumor activity (in vitro)
3-[(4-Ethylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e]triazolo[1,5-a]pyrimidine 4-ethylphenylsulfonyl, dihydropyridine C₂₆H₂₃N₅O₂S₂ 525.6 Kinase inhibition (anticancer potential)

Key Observations:

Replacement with a 4-chlorophenylsulfonyl group (as in ) introduces electron-withdrawing effects, which could stabilize receptor interactions in antitumor applications.

Piperidine vs. Dihydropyridine :

  • The piperidine-4-carboxylate ester in the target compound likely offers better metabolic stability than the dihydropyridine moiety in , which is prone to oxidation.

Biological Activity Trends :

  • Compounds with bulky aryl sulfonyl groups (e.g., 4-isopropylphenyl in ) show stronger antitumor activity, possibly due to enhanced hydrophobic interactions with target proteins.
  • Ketone-containing analogs (e.g., ) exhibit serotonin receptor modulation, suggesting that the carboxylate ester in the target compound may redirect activity toward kinase or protease targets .

Q & A

Q. What methodologies are recommended for optimizing the synthesis yield of this compound?

To maximize yield, employ a one-pot procedure using ethyl 2-azido-3-thiophenecarboxylate intermediates, as described in analogous thienotriazolopyrimidine syntheses. Key parameters include:

  • Temperature control : Maintain 80–100°C during cyclization to ensure azide-alkyne Huisgen cycloaddition .
  • Catalyst selection : Use copper(I) iodide (5 mol%) to accelerate triazole ring formation .
  • Solvent optimization : DMF or DMSO enhances solubility of sulfonyl and piperidine intermediates . Yield improvements (70–88%) are achievable via fractional crystallization, as demonstrated in related systems .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Use a multi-spectral approach:

  • 1H/13C NMR : Identify characteristic shifts:
  • Thienotriazolopyrimidine protons: δ 8.2–8.5 ppm (aromatic), δ 2.5–3.0 ppm (piperidine CH2) .
  • Sulfonyl group: δ 7.3–7.6 ppm (2,5-dimethylphenyl substituents) .
    • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 500–550 range) with ESI+ or MALDI-TOF .
    • Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods predict reactivity in sulfonylation or cyclization steps?

Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:

  • Map transition states for sulfonylation, identifying steric hindrance from 2,5-dimethylphenyl groups .
  • Simulate regioselectivity in triazole formation, comparing thieno[2,3-e] vs. thieno[3,2-e] isomers . Pair computational insights with experimental screening (e.g., varying substituents on the phenylsulfonyl group) to refine synthetic pathways .

Q. What strategies resolve contradictions in reported reaction conditions or yields?

Conduct a Design of Experiments (DoE) analysis:

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Response surface methodology : Optimize interactions between variables (e.g., high temperatures reduce reaction time but may degrade piperidine esters) . For conflicting NMR data, use 2D techniques (HSQC, HMBC) to confirm coupling between thieno and triazole moieties .

Q. How can mechanistic studies elucidate the role of the piperidine-4-carboxylate group in bioactivity?

  • Molecular docking : Model interactions with target enzymes (e.g., kinases) to assess steric and electronic effects of the ester group .
  • Proteolysis-targeting chimeras (PROTACs) : Functionalize the ethyl ester to link with E3 ubiquitin ligases, enabling degradation studies . Compare activity of the carboxylate vs. hydrolyzed carboxylic acid derivative to determine pharmacokinetic contributions .

Methodological Notes

  • Synthetic Reproducibility : Document exact stoichiometry of sulfonyl chloride reagents; excess amounts lead to byproducts in multi-heterocyclic systems .
  • Data Interpretation : Use Gaussian deconvolution for overlapping NMR peaks in aromatic regions (common in fused thienopyrimidines) .
  • Safety : Adhere to protocols for handling azides and sulfonyl chlorides, including fume hood use and PPE .

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